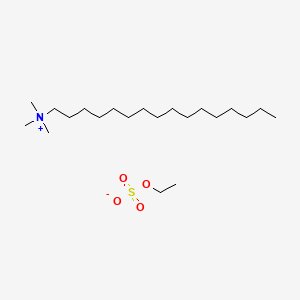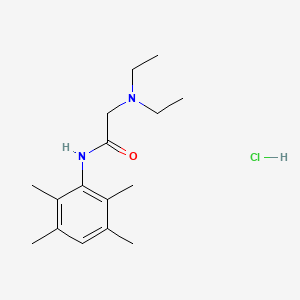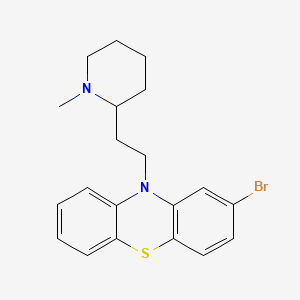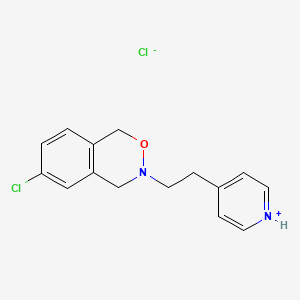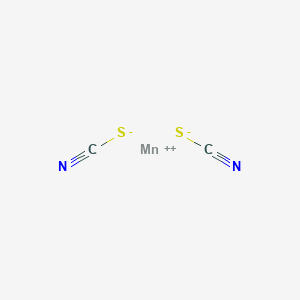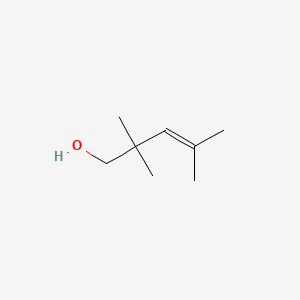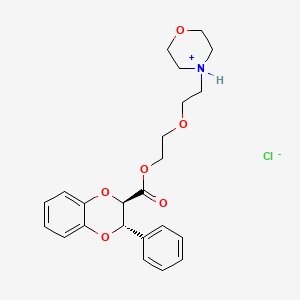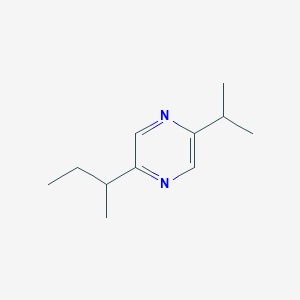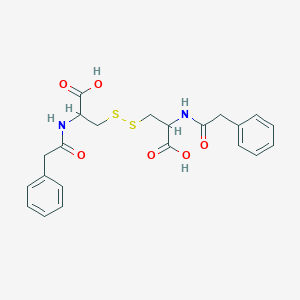
n,n'-Bis(phenylacetyl)cystine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cystine,N,N’-bis(2-phenylacetyl)- is a heterocyclic organic compound with the molecular formula C({22})H({24})N({2})O({6})S(_{2}) and a molecular weight of 476.57 g/mol . This compound is characterized by the presence of two phenylacetyl groups attached to the amino acid L-cystine, which is a dimer of cysteine linked by a disulfide bond. It is used primarily in research and experimental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cystine,N,N’-bis(2-phenylacetyl)- typically involves the reaction of L-cystine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of L-Cystine,N,N’-bis(2-phenylacetyl)- is not widely documented, but it generally follows similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with appropriate scaling of reagents and conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
L-Cystine,N,N’-bis(2-phenylacetyl)- undergoes various chemical reactions, including:
Oxidation: The disulfide bond in L-cystine can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The phenylacetyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Reduction: Dithiothreitol or other reducing agents under neutral or slightly basic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Free thiol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
L-Cystine,N,N’-bis(2-phenylacetyl)- has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Studied for its role in protein folding and stability due to the presence of disulfide bonds.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of L-Cystine,N,N’-bis(2-phenylacetyl)- involves its interaction with biological molecules through its disulfide bonds and phenylacetyl groups. The disulfide bonds can undergo redox reactions, influencing the redox state of cells and affecting various biochemical pathways. The phenylacetyl groups can interact with proteins and enzymes, potentially altering their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
L-Cysteine: A single amino acid with a free thiol group, which can form disulfide bonds to create L-cystine.
N,N’-Bis(tert-butoxycarbonyl)-L-cystine-bis(N’,N’-dimethyl-1’,3’-diaminopropaneamide): A derivative of L-cystine with protective groups and additional amide functionalities.
Uniqueness
L-Cystine,N,N’-bis(2-phenylacetyl)- is unique due to the presence of phenylacetyl groups, which impart distinct chemical properties and potential biological activities compared to other cystine derivatives. These modifications can enhance its stability, solubility, and reactivity, making it valuable for specific research and industrial applications .
Propiedades
Número CAS |
2752-39-8 |
|---|---|
Fórmula molecular |
C22H24N2O6S2 |
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
3-[[2-carboxy-2-[(2-phenylacetyl)amino]ethyl]disulfanyl]-2-[(2-phenylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C22H24N2O6S2/c25-19(11-15-7-3-1-4-8-15)23-17(21(27)28)13-31-32-14-18(22(29)30)24-20(26)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,25)(H,24,26)(H,27,28)(H,29,30) |
Clave InChI |
DWRCRIMPBCLETK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC(CSSCC(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751635.png)
